Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one
Overview
Description
. The compound is characterized by a spiro linkage between a piperidine ring and a quinoline moiety, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[piperidine-4,4’(1’H)-quinolin]-2’(3’H)-one typically involves multi-component reactions that assemble complex molecules efficiently. One common method includes the condensation and cyclization of appropriate precursors under controlled conditions. For instance, a five-component reaction at the air-liquid interface has been demonstrated to accelerate the formation of spiro-pyrrolidine structures, which are closely related to spirocyclic compounds . The reaction conditions often involve mild heating and the use of microdroplets or thin films to facilitate the process.
Industrial Production Methods
Industrial production of Spiro[piperidine-4,4’(1’H)-quinolin]-2’(3’H)-one may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Spiro[piperidine-4,4’(1’H)-quinolin]-2’(3’H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoline moiety to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include quinoline derivatives, tetrahydroquinoline derivatives, and various substituted spirocyclic compounds.
Scientific Research Applications
Spiro[piperidine-4,4’(1’H)-quinolin]-2’(3’H)-one has diverse applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent due to its bioactive properties.
Chemical Biology: It serves as a molecular probe to study biological processes and interactions.
Material Science: The unique spirocyclic structure is utilized in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Spiro[piperidine-4,4’(1’H)-quinolin]-2’(3’H)-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spiro[chromane-2,4’-piperidine]-4(3H)-one: This compound shares a similar spirocyclic structure but contains a chromane moiety instead of a quinoline moiety.
Spiro[pyrrolidine-4,4’-quinolin]-2’(3’H)-one: Another spirocyclic compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
Spiro[piperidine-4,4’(1’H)-quinolin]-2’(3’H)-one is unique due to its specific combination of a piperidine ring and a quinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
spiro[1,3-dihydroquinoline-4,4'-piperidine]-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-12-9-13(5-7-14-8-6-13)10-3-1-2-4-11(10)15-12/h1-4,14H,5-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASIFTKVXJXECW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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